
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol, also known as ATTZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In material science, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and catalysis. In analytical chemistry, (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cancer cell proliferation. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has been shown to have a low toxicity profile in vitro and in vivo. Studies have demonstrated that (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol can selectively induce apoptosis in cancer cells, while sparing normal cells. (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its versatility, as it can be easily modified to yield derivatives with different properties. However, one limitation of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. One area of interest is the development of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol-based materials with improved optoelectronic properties. Another area of interest is the identification of the specific enzymes targeted by (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol in cancer cells, which could lead to the development of more targeted anticancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol and its potential applications in other fields.
合成方法
The synthesis of (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol involves the reaction of 2-amino-4-phenolthiazole with allyl bromide and sodium hydroxide. The resulting product is then reacted with 4-nitrobenzaldehyde, followed by reduction with sodium dithionite to yield (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol. This method has been optimized to produce high yields of pure (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol.
属性
IUPAC Name |
4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-12-20-17(14-6-4-3-5-7-14)13-22-18(20)19-15-8-10-16(21)11-9-15/h2-11,13,21H,1,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURUQTAGDWBNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


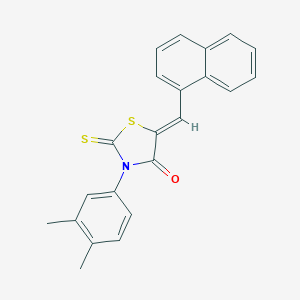
![methyl 4-{(Z)-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B379644.png)

![2-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379647.png)
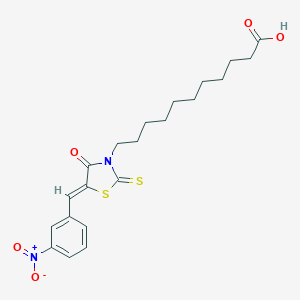
![4-[(5-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzaldehyde](/img/structure/B379650.png)
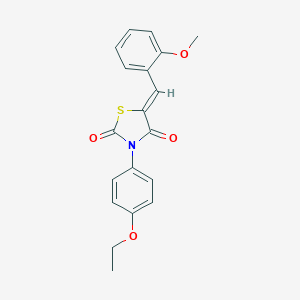
![2-[2-[4-(4-Fluorobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379655.png)
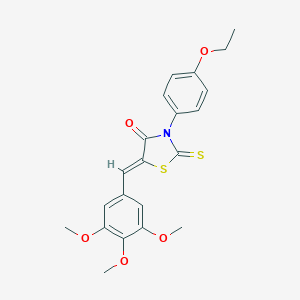
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
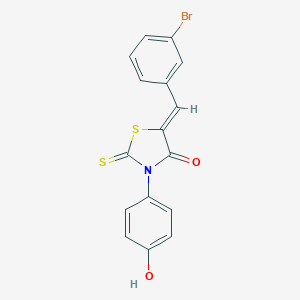
![2-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B379662.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)